4-Benzyloxy-3-hydroxybenzoic Acid 3-O-β-D-Glucuronide
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Overview
Description
Preparation Methods
The synthesis of 4-Benzyloxy-3-hydroxybenzoic Acid 3-O-β-D-Glucuronide typically involves the chemical reaction between 4-Benzyloxy-3-hydroxybenzoic Acid and β-D-Glucuronic Acid . The reaction conditions often require a controlled environment, including specific temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
4-Benzyloxy-3-hydroxybenzoic Acid 3-O-β-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-Benzyloxy-3-hydroxybenzoic Acid 3-O-β-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-3-hydroxybenzoic Acid 3-O-β-D-Glucuronide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Benzyloxy-3-hydroxybenzoic Acid 3-O-β-D-Glucuronide can be compared with other similar compounds, such as:
4-Benzyloxy-3-hydroxybenzoic Acid: The parent compound without the glucuronide moiety.
3-Hydroxybenzoic Acid: A simpler structure lacking the benzyloxy and glucuronide groups.
4-Benzyloxybenzoic Acid: Lacking the hydroxyl and glucuronide groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and biological activities .
Properties
CAS No. |
1376575-50-6 |
---|---|
Molecular Formula |
C₂₀H₂₀O₁₀ |
Molecular Weight |
420.37 |
Origin of Product |
United States |
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